Dephostatin Dephostatin Dephostatin is a member of hydroquinones.
Dephostatin has been reported in Streptomyces with data available.
from Streptomyces sp. MJ742-NF5; structure given in first source
Brand Name: Vulcanchem
CAS No.: 151606-30-3
VCID: VC21094806
InChI: InChI=1S/C7H8N2O3/c1-9(8-12)6-4-5(10)2-3-7(6)11/h2-4,10-11H,1H3
SMILES: Array
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

Dephostatin

CAS No.: 151606-30-3

Cat. No.: VC21094806

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Dephostatin - 151606-30-3

Specification

CAS No. 151606-30-3
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name N-(2,5-dihydroxyphenyl)-N-methylnitrous amide
Standard InChI InChI=1S/C7H8N2O3/c1-9(8-12)6-4-5(10)2-3-7(6)11/h2-4,10-11H,1H3
Standard InChI Key HCJOLYFWJWJPTJ-UHFFFAOYSA-N
Isomeric SMILES CN(C1=CC(=O)C=CC1=O)NO
Canonical SMILES CN(C1=C(C=CC(=C1)O)O)N=O

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Dephostatin is chemically identified as 2-(methylnitrosoamino)-1,4-benzenediol or 2-(N-methyl-N-nitroso)hydroquinone . The structure was elucidated through comprehensive spectral and chemical analyses of dephostatin and its derivatives . This compound belongs to the hydroquinone family, featuring a characteristic 1,4-benzenediol scaffold with a methylnitrosoamino group at the 2-position .

The molecular formula of dephostatin is C7H8N2O3, corresponding to a molecular weight of 168.15 g/mol . The compound has several synonyms including N-(2,5-dihydroxyphenyl)-N-methylnitrous amide, which reflect its chemical structure .

Physical and Chemical Properties

Dephostatin possesses several distinctive chemical properties that influence its biological activity. The hydroquinone core structure contributes to its redox properties, while the nitrosoamino group is likely involved in its interaction with the catalytic sites of protein tyrosine phosphatases.

Table 1: Key Chemical Properties of Dephostatin

PropertyValueSource
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Chemical ClassHydroquinones
CAS Number151606-30-3
Other IdentifiersChEBI ID: CHEBI:202847, ChEMBL ID: CHEMBL269733

Stability Characteristics

One notable characteristic of dephostatin is its limited stability under certain conditions, which has led to the development of more stable synthetic analogs. The instability of the parent compound likely relates to the reactivity of both the hydroquinone moiety and the nitroso group . This instability has been addressed through the synthesis of derivatives such as methyl-3,4-dephostatin and ethyl-3,4-dephostatin, which demonstrate improved stability while maintaining inhibitory activity against protein tyrosine phosphatases .

Discovery and Origin

Isolation from Natural Sources

Dephostatin was originally isolated from the culture broth of Streptomyces species, specifically Streptomyces sp. MJ742-NF5 . The discovery of this novel protein tyrosine phosphatase inhibitor represents an important contribution to the field of naturally derived bioactive compounds .

The isolation process involved extraction of the active principle from the broth filtrate using ethyl acetate, followed by purification through silica gel chromatography and high-performance liquid chromatography (HPLC) . This methodical purification approach yielded dephostatin in its pure form, enabling subsequent structural characterization and biological evaluation.

Taxonomic Source

The natural occurrence of dephostatin has been documented in various Streptomyces strains, which are Gram-positive bacteria known for producing numerous bioactive secondary metabolites with pharmaceutical significance . Streptomyces species are prolific producers of antibiotics and other bioactive compounds, accounting for approximately two-thirds of naturally occurring antibiotics . The specific production of dephostatin by these organisms may represent an ecological advantage, possibly relating to competition or signaling functions in their natural environment.

Mechanism of Action

Inhibition of Protein Tyrosine Phosphatases

Dephostatin functions primarily as an inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes that catalyze the removal of phosphate groups from phosphotyrosine residues in proteins . This inhibitory activity is significant because tyrosine phosphorylation plays crucial roles in cellular signal transduction pathways that regulate various cellular processes, including growth, differentiation, and metabolic control .

Studies have demonstrated that dephostatin inhibits protein tyrosine phosphatase prepared from a human neoplastic T-cell line with an IC50 of 7.7 microM . This moderate potency makes it a useful tool for investigating PTP function in cellular systems.

Competitive Inhibition Pattern

Analysis of the inhibitory mechanism has revealed that dephostatin exhibits a competitive inhibition pattern against the substrate . This mechanistic insight suggests that dephostatin binds to the catalytic site of protein tyrosine phosphatases, directly competing with the natural substrate for binding. The competitive nature of inhibition provides important information for understanding how dephostatin interacts with its target enzymes and offers guidance for the development of more potent and selective inhibitors based on its structural scaffold.

Cellular Effects

Beyond its biochemical activity against isolated enzymes, dephostatin demonstrates effects on intact cells. It has been reported to inhibit the growth of Jurkat cells, a human T lymphocyte cell line . This antiproliferative effect likely stems from the inhibition of phosphatases involved in regulating cell cycle progression and growth signaling pathways. The ability to influence cellular growth highlights the potential biological significance of dephostatin's phosphatase inhibitory activity in more complex systems.

Analogs and Derivatives

Ethyl-3,4-Dephostatin

Ethyl-3,4-dephostatin represents an important synthetic analog of dephostatin, designed to enhance stability while maintaining inhibitory potency . This derivative has a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol . It functions as a potent inhibitor of several protein tyrosine phosphatases, most notably protein tyrosine phosphatase 1B (PTP-1B) .

Recent research has expanded our understanding of ethyl-3,4-dephostatin's inhibitory profile to include dual-specificity protein phosphatase 26 (DUSP26). This phosphatase inhibits mitogen-activated protein kinase (MAPK) and p53 tumor suppressor and is known to be overexpressed in anaplastic thyroid carcinoma . Ethyl-3,4-dephostatin inhibits DUSP26 with an IC50 of 6.8±0.4 μM and a Ki of 5.9 μM, displaying competitive inhibition kinetics .

Methyl-3,4-Dephostatin

Methyl-3,4-dephostatin is another stable synthetic analog of dephostatin that was developed to address stability issues with the parent compound . This derivative is particularly noted for its improved stability in cell culture media, being approximately 10 times more stable than dephostatin .

The inhibitory profile of methyl-3,4-dephostatin includes strong activity against the intracellular protein tyrosine phosphatases PTP-1B and SHPTP-1 (SHP-1), with an IC50 value of 0.58 μg/ml . These phosphatases have been identified in insulin-sensitive tissues such as skeletal muscle, liver, and adipose tissue, suggesting potential relevance to insulin signaling and metabolic regulation .

Comparative Inhibitory Properties

Table 2: Comparative Inhibitory Properties of Dephostatin and Its Analogs

CompoundTarget PhosphatasesIC50 ValuesInhibition TypeSource
DephostatinProtein tyrosine phosphatase (T-cell line)7.7 μMCompetitive
Ethyl-3,4-DephostatinDUSP266.8±0.4 μMCompetitive
Ethyl-3,4-DephostatinPTP-1B, SHP-1Not specifiedNot specified
Methyl-3,4-DephostatinPTP-1B, SHPTP-10.58 μg/mlNot specified

The comparative analysis of inhibitory properties demonstrates that both synthetic analogs maintain the inhibitory activity of the parent compound while offering improved stability. The selective inhibition of different phosphatases by these compounds suggests potential for developing phosphatase-specific inhibitors based on the dephostatin scaffold.

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